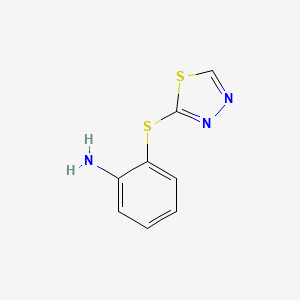

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

Description

Propriétés

IUPAC Name |

2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c9-6-3-1-2-4-7(6)13-8-11-10-5-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBSPMNTGXDOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

One-Pot Synthesis via Thiosemicarbazide and Carboxylic Acid Cyclodehydration

A novel and efficient method involves a one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids the use of toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), making it more environmentally benign and operationally simple.

- Procedure : Thiosemicarbazide and the appropriate carboxylic acid are mixed with PPE and heated. The reaction proceeds through three steps in one pot, resulting in the formation of the 2-amino-1,3,4-thiadiazole core.

- Outcome : This approach has been successfully used to synthesize several 2-amino-1,3,4-thiadiazoles, which can be further functionalized to yield this compound derivatives.

- Characterization : The products were confirmed by mass spectrometry, IR, and NMR spectroscopy, ensuring the integrity of the thiadiazole ring and the amino substitution.

Synthesis via Reaction of Thiosemicarbazide with Substituted Anilines

Another approach involves the synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol or related derivatives by reacting benzoic acid or 2-hydroxybenzoic acid with thiosemicarbazide, followed by further substitution reactions.

- Key steps :

- Formation of 5-substituted 1,3,4-thiadiazole via condensation of thiosemicarbazide with carboxylic acid derivatives.

- Subsequent reaction with aniline derivatives to introduce the sulfanyl linkage.

- Example : The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol involves reaction of 2-hydroxybenzoic acid with thiosemicarbazide, followed by functionalization steps to introduce the aniline moiety through amino-methylation or related reactions.

Substitution Reactions on 2-Chloro-1-(thiadiazolyl) Ethanone Intermediates

A synthetic route involves the preparation of 2-chloro-1-(thiadiazolyl) ethanone intermediates, which then undergo nucleophilic substitution with thiols or anilines to form the sulfanyl linkage.

- Reaction conditions :

- The chloro-substituted ethanone is reacted with potassium carbonate and an appropriate thiol or aniline derivative in polar aprotic solvents such as DMF or DMSO.

- Heating at moderate temperatures (65–80 °C) for 2–4 hours facilitates substitution.

- Example : Reaction with potassium thiolate or aniline derivatives leads to 2-S-substituted 1,3,4-thiadiazole derivatives, including this compound.

- Purification : The products are isolated by precipitation upon addition of water, followed by recrystallization from suitable solvents such as ethanol/DMF mixtures.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| One-pot cyclodehydration | Thiosemicarbazide + Carboxylic acid | Polyphosphate ester, heating | Avoids toxic reagents, simple, efficient | Requires PPE, limited substrate scope |

| Condensation with substituted acids | Thiosemicarbazide + Benzoic acids | Acid derivatives, amination steps | Versatile for functional group introduction | Multi-step, moderate yields |

| Nucleophilic substitution on chloroethanone | 2-chloro-1-(thiadiazolyl) ethanone + Thiol/Aniline | K2CO3, DMF/DMSO, heating | Direct sulfanyl linkage formation | Requires intermediate synthesis |

Research Findings and Notes

- The one-pot method using PPE is notable for its environmental friendliness and operational simplicity, producing 2-amino-1,3,4-thiadiazoles that can be readily converted to the target compound.

- The nucleophilic substitution approach allows for direct introduction of the sulfanyl-aniline moiety, which is beneficial for structural diversification and optimization of biological activity.

- Functionalization of the thiadiazole ring system via condensation with substituted benzoic acids followed by amination provides a modular route to various derivatives, including this compound analogs.

- Characterization techniques such as mass spectrometry, IR, and NMR spectroscopy are essential for confirming the structure and purity of synthesized compounds.

Analyse Des Réactions Chimiques

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogenated reagents replace hydrogen atoms. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline derivatives. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings :

- Inhibition Zones : Compounds derived from this structure have shown inhibition zone diameters ranging from 15 mm to 30 mm against various bacterial strains, indicating strong antimicrobial potential .

- Mechanism of Action : The antimicrobial effect is often attributed to the disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Study Highlights :

- Cell Viability Assays : In vitro studies revealed that treatment with this compound resulted in significant decreases in cell viability for various cancer cell lines (IC50 values ranged from 10 µM to 20 µM) .

- Mechanisms of Action : The anticancer effects are linked to enzyme inhibition and modulation of apoptotic pathways, leading to reduced tumor growth .

Anticonvulsant Properties

Research has also indicated that this compound possesses anticonvulsant properties. It has been tested in animal models for its efficacy in reducing seizure activity.

Study Results :

- Protective Effects : In the maximal electroshock test, the compound demonstrated protective effects at doses as low as 100 mg/kg, significantly reducing seizure duration compared to controls .

Comprehensive Data Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Strong (15 mm - 30 mm inhibition zones) | Disruption of cell walls |

| Anticancer | Moderate (IC50: 10 µM - 20 µM) | Enzyme inhibition, apoptosis |

| Anticonvulsant | Effective (100 mg/kg) | Modulation of sodium channels |

Mécanisme D'action

The mechanism by which 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline exerts its effects varies depending on its application. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis . In anticancer research, its derivatives interfere with DNA replication processes, inhibiting the proliferation of cancer cells . The molecular targets and pathways involved include enzymes critical for cell wall synthesis in bacteria and DNA polymerases in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analog: 2-(1,3,4-Oxadiazol-2-yl)aniline

- Core Difference : Replacement of thiadiazole sulfur with oxygen in the oxadiazole ring.

- Synthesis: Synthesized under mild conditions (e.g., methanol solvent, room temperature) with high yields (~85%), emphasizing operational simplicity compared to thiadiazole derivatives, which may require harsher conditions .

- Crystallography : X-ray analysis reveals coplanar aromatic rings stabilized by intramolecular N–H⋯N hydrogen bonds and intermolecular π⋯π interactions. The absence of sulfur reduces steric bulk, favoring tighter molecular packing .

Structural Analog: 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Core Difference : Substitution of the sulfanyl-aniline group with a methylphenyl moiety.

- Biological Activity : Exhibits insecticidal and fungicidal properties attributed to the thiadiazole core. The methyl group enhances hydrophobicity but may limit hydrogen-bonding interactions critical for target binding .

- Crystal Packing : Forms N–H⋯N hydrogen-bonded dimers, similar to 2-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, but methyl substitution disrupts π⋯π stacking, altering solubility profiles .

Functional Analog: 4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]-aniline

- Core Difference : Oxadiazole ring with a methylthio (–SMe) substituent instead of sulfanyl-aniline.

- Synthesis: Light-sensitive, requiring foil-covered vessels during preparation.

Comparative Data Table

Activité Biologique

2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline is a compound that belongs to the thiadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a thiadiazole ring attached to a sulfanyl group and an aniline moiety. Its structure is significant in determining its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that 2-amino-1,3,4-thiadiazole derivatives demonstrate potent antibacterial activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives are detailed in the following table:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 32.6 | Staphylococcus aureus |

| Thiadiazole derivative A1 | 20.0 | Escherichia coli |

| Thiadiazole derivative B2 | 25.0 | Aspergillus niger |

These results suggest that the presence of the thiadiazole ring enhances the antimicrobial efficacy of these compounds compared to standard drugs like streptomycin and fluconazole .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer potential. The cytostatic properties of these compounds have been explored in various studies. For example, a study demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : Interaction with cellular membranes can lead to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazole derivatives can induce oxidative stress in target cells.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain modifications to the thiadiazole structure increased cytotoxicity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the aniline part or substituents on the thiadiazole ring can significantly affect biological activity. For instance:

- Substituents : The introduction of halogens or hydroxyl groups has been associated with increased potency against specific pathogens.

- Linkage Variations : Alterations in the linkage between the thiadiazole and aniline moieties can lead to variations in pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline, and how are intermediates validated?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 2-mercapto-1,3,4-thiadiazole derivatives and halogenated aniline precursors. Key steps include:

- Activation of the thiol group using bases (e.g., NaOH) to generate thiolate ions.

- Reaction with 2-chloroaniline or similar substrates under reflux in polar aprotic solvents (e.g., DMF) .

- Validation : Intermediates are characterized via ¹H/¹³C NMR and FT-IR to confirm functional groups. Purity is assessed using HPLC (>95% threshold).

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Techniques :

- X-ray crystallography (for solid-state conformation; e.g., analogous compounds in ).

- Mass spectrometry (HRMS) to confirm molecular weight.

- UV-Vis spectroscopy to study electronic transitions related to the thiadiazole and aniline moieties.

Q. What biological screening protocols are used to evaluate its antifungal/antimicrobial activity?

- Assay Design :

- Agar diffusion or microdilution methods against fungal strains (e.g., Candida albicans) .

- Minimum Inhibitory Concentration (MIC) determination, with fluconazole as a positive control.

- Example Data :

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| C. albicans | 8.0 | |

| A. niger | 16.0 |

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like disulfide derivatives?

- Strategies :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiadiazole-thiol to halogenated aniline) .

- Employ microwave-assisted synthesis to reduce reaction time and side reactions.

Q. What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?

- Key Modifications :

- Electron-withdrawing groups (e.g., -NO₂) on the aniline ring improve antifungal potency by enhancing electrophilicity.

- Thiadiazole substitution : Bulky substituents reduce membrane permeability but increase target specificity .

- Data Contradictions : Discrepancies in MIC values across studies may arise from variations in microbial strain resistance or assay conditions. Cross-validation via time-kill kinetics is recommended.

Q. How do pH and temperature affect the compound’s stability in biological assays?

- Stability Studies :

- HPLC-UV monitoring under physiological pH (7.4) vs. acidic (pH 3.0) conditions.

- Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C stability observed in analogues ).

- Critical Findings :

| Condition | Degradation (%) |

|---|---|

| pH 3.0, 24h | 35% |

| pH 7.4, 24h | 10% |

| 37°C, neutral pH | 15% |

Q. What computational methods are used to predict binding modes with biological targets?

- Approaches :

- Molecular docking (e.g., with fungal CYP51 enzyme) to identify hydrogen bonding with thiadiazole sulfur and aniline NH₂ groups.

- DFT calculations to map electron density distributions critical for reactivity .

Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity data?

- Root Causes :

- Impurities in synthesized batches (validate via HPLC-DAD ).

- Strain-specific resistance mechanisms (use ATCC reference strains ).

- Resolution : Reproduce assays under standardized CLSI guidelines and cross-check with LC-MS to confirm compound integrity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.